molecular formula C9H12N2 B2711130 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine CAS No. 41038-70-4

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

Cat. No.: B2711130
CAS No.: 41038-70-4
M. Wt: 148.209
InChI Key: TYUNYXYPNUPGGI-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a heterocyclic compound with the molecular formula C9H12N2 This compound is characterized by a bicyclic structure that includes a pyridine ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This method includes multiple steps and allows for the preparation of gram quantities of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a scaffold for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine include:

    Pyridines: These compounds share the pyridine ring structure but lack the fused azepine ring.

    Azepines: These compounds contain the azepine ring but do not have the fused pyridine ring.

    Other fused heterocycles: Compounds like 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine, which have different fusion patterns of the pyridine and azepine rings.

Uniqueness

The uniqueness of this compound lies in its specific fusion of the pyridine and azepine rings, which imparts distinct chemical properties and potential applications. This unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-9-8(4-1)5-3-7-11-9/h3,5,7H,1-2,4,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUNYXYPNUPGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41038-70-4
Record name 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
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